Cas no 267644-49-5 (2-Benzofurancarboxamide,5-nitro-)
267644-49-5 structure
Product Name:2-Benzofurancarboxamide,5-nitro-
CAS-nummer:267644-49-5
MF:C9H6N2O4
MW:206.154942035675
CID:247858
PubChem ID:1382955
Update Time:2025-04-19
2-Benzofurancarboxamide,5-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Benzofurancarboxamide,5-nitro-
- 2-Aminocarbonyl-5-nitrobenzofuran
- 5-nitro-1-benzofuran-2-carboxamide
- 2-Benzofurancarboxamide,5-nitro
- 5-Nitrobenzofuran-2-carboxamide
- MYPIUKNLLUEYBL-UHFFFAOYSA-N
- KB3C2ZTC3J
- 2-Aminocarbonyl-5-nitrobenzofuran;5-Nitrobenzofuran-2-carboxamide
- UNII-KB3C2ZTC3J
- 267644-49-5
- 2-Benzofurancarboxamide, 5-nitro-
- DTXSID90362563
- SCHEMBL4001852
-
- MDL: MFCD05838636
- Inchi: 1S/C9H6N2O4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H,(H2,10,12)
- InChI-sleutel: MYPIUKNLLUEYBL-UHFFFAOYSA-N
- LACHT: O1C(C(N)=O)=CC2C=C(C=CC1=2)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 206.03300
- Monoisotopische massa: 206.033
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 288
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 102Ų
Experimentele eigenschappen
- PSA: 102.05000
- LogboekP: 2.66340
2-Benzofurancarboxamide,5-nitro- Gerelateerde literatuur
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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